molecular formula C18H20N6O2S B5141567 N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide

N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide

Cat. No.: B5141567
M. Wt: 384.5 g/mol
InChI Key: AYTAHVKNSUHTMQ-UHFFFAOYSA-N
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Description

N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of thiazole, oxadiazole, and naphthyridine rings contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide typically involves multi-step reactions. Key steps include the formation of the thiazole and oxadiazole rings, followed by their integration into the naphthyridine framework. Common reagents used in these reactions include hydrazonoyl halides, triethylamine, and various solvents such as ethanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to sulfoxides or sulfones, while reduction of the oxadiazole ring can yield amines .

Scientific Research Applications

N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide involves its interaction with various molecular targets. The thiazole ring, for example, can bind to DNA and proteins, affecting their function. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide is unique due to its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-1H-2,7-naphthyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-4-19-18(25)24-6-5-13-12(8-24)7-20-10(2)14(13)16-22-17(26-23-16)15-11(3)21-9-27-15/h7,9H,4-6,8H2,1-3H3,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYTAHVKNSUHTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCC2=C(C(=NC=C2C1)C)C3=NOC(=N3)C4=C(N=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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